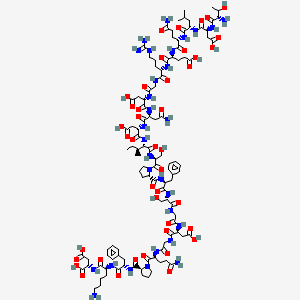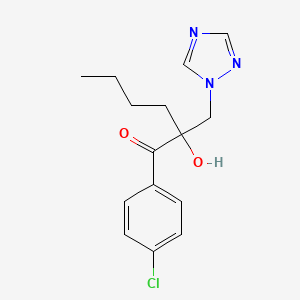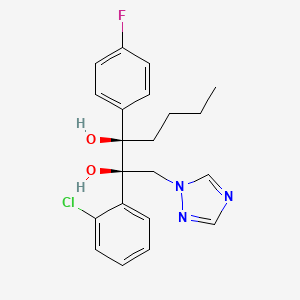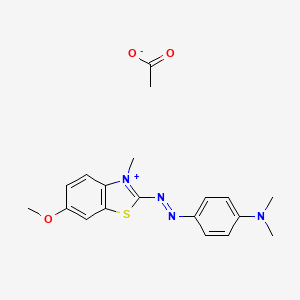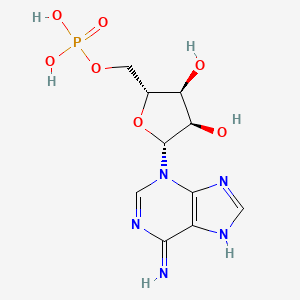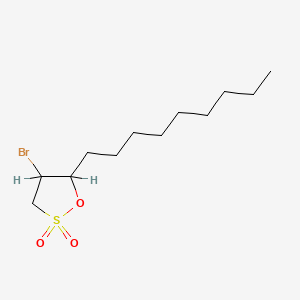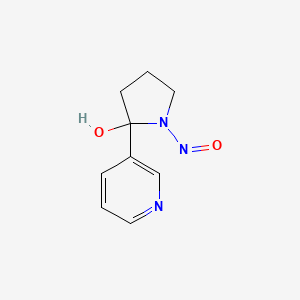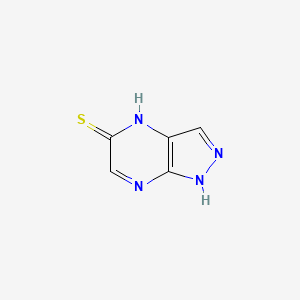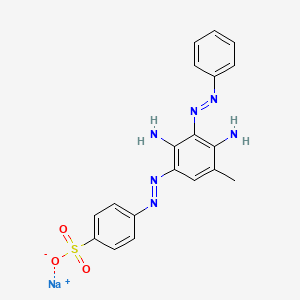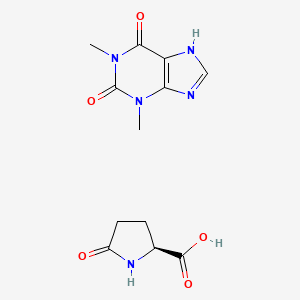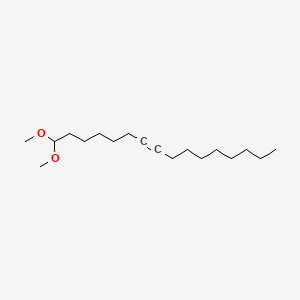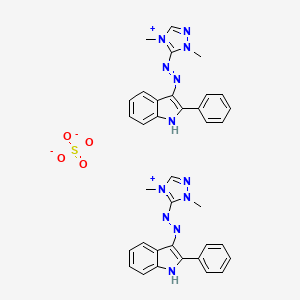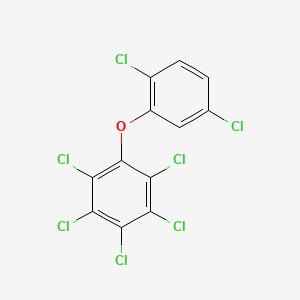
2,2',3,4,5,5',6-Heptachlorodiphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,3,4,5,5’,6-Heptachlorodiphenyl ether is a polychlorinated diphenyl ether (PCDE) with the molecular formula C12H3Cl7O. This compound is part of a group of chemicals known for their persistence in the environment and potential for bioaccumulation. It is characterized by the presence of seven chlorine atoms attached to the diphenyl ether structure, making it highly chlorinated and stable.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4,5,5’,6-Heptachlorodiphenyl ether typically involves the condensation of chlorophenols with chlorobenzenes. One common method is the pyrolysis of pentachlorophenol (PCP) and hexachlorobenzene (HCB) at elevated temperatures. For instance, the pyrolysis of HCB at 340°C for 6 hours can lead to the formation of various polychlorinated diphenyl ethers, including heptachlorodiphenyl ether .
Industrial Production Methods
Industrial production methods for polychlorinated diphenyl ethers often involve similar high-temperature condensation reactions. These processes are typically carried out in sealed reactors to control the reaction environment and ensure the formation of the desired chlorinated products. The use of catalysts and specific reaction conditions can further optimize the yield and purity of the target compound.
Chemical Reactions Analysis
Types of Reactions
2,2’,3,4,5,5’,6-Heptachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized products, such as polychlorinated dibenzofurans (PCDFs).
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated diphenyl ethers.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Polychlorinated dibenzofurans (PCDFs)
Reduction: Less chlorinated diphenyl ethers
Substitution: Diphenyl ethers with different functional groups
Scientific Research Applications
2,2’,3,4,5,5’,6-Heptachlorodiphenyl ether has several scientific research applications:
Biology: Research on its bioaccumulation and toxicological effects in living organisms.
Medicine: Investigations into its potential effects on human health and its role as an environmental contaminant.
Industry: Used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’,3,4,5,5’,6-Heptachlorodiphenyl ether involves its interaction with biological molecules and pathways. Due to its high chlorination, it is resistant to degradation and can persist in the environment. It can bind to cellular receptors and disrupt normal cellular functions, leading to toxic effects. The compound can also induce oxidative stress and interfere with endocrine signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’,3,4,4’,5,5’-Heptachlorobiphenyl: Another highly chlorinated compound with similar environmental persistence.
2,2’,3,3’,4,5,6-Heptachlorodiphenyl ether: A structural isomer with different chlorine atom positions.
Hexachlorodiphenyl ether: A less chlorinated diphenyl ether with six chlorine atoms.
Uniqueness
2,2’,3,4,5,5’,6-Heptachlorodiphenyl ether is unique due to its specific chlorine atom arrangement, which influences its chemical properties and reactivity. Its high degree of chlorination makes it particularly stable and resistant to degradation, contributing to its persistence in the environment.
Properties
CAS No. |
727738-97-8 |
|---|---|
Molecular Formula |
C12H3Cl7O |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,5-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H3Cl7O/c13-4-1-2-5(14)6(3-4)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H |
InChI Key |
CFYZMYMEFYKOFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



